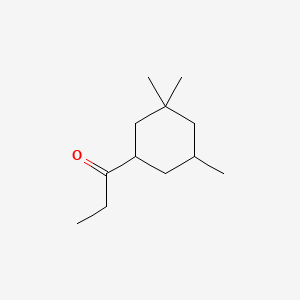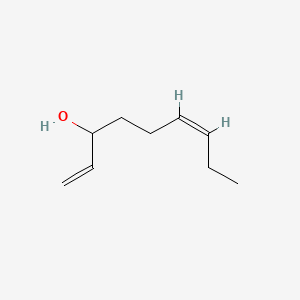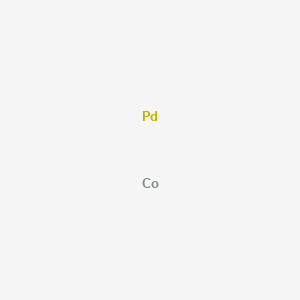
Cobalt;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt;palladium is a compound that combines the unique properties of cobalt and palladium. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various oxidation states. Palladium, another transition metal, is renowned for its catalytic properties, especially in hydrogenation and carbon-carbon bond formation reactions. The combination of these two metals results in a compound with diverse applications in catalysis, electronics, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;palladium nanoparticles typically involves the reduction of cobalt and palladium salts in the presence of stabilizing agents. One common method is the co-reduction of cobalt(II) nitrate hexahydrate and palladium(II) chloride in an alkaline solution. The reaction is carried out at a controlled temperature, often around 10°C, and the resulting hydroxides are then calcined at higher temperatures to form the desired nanoparticles .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, using advanced techniques such as chemical vapor deposition and electrochemical methods. The choice of method depends on the desired properties of the final product, such as particle size, morphology, and surface characteristics.
化学反应分析
Types of Reactions
Cobalt;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Both cobalt and palladium can exist in multiple oxidation states, making them susceptible to oxidation reactions.
Reduction: Palladium, in particular, is known for its ability to catalyze reduction reactions, such as hydrogenation.
Substitution: Cobalt and palladium compounds can participate in substitution reactions, where ligands or atoms are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas and hydrazine are frequently used reducing agents.
Substitution: Ligands such as phosphines and amines are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound compounds can lead to the formation of oxides, while reduction reactions can produce metallic nanoparticles.
科学研究应用
Cobalt;palladium compounds have a wide range of scientific research applications:
Biology: These compounds are explored for their potential in biological applications, such as drug delivery and imaging.
Medicine: this compound nanoparticles are investigated for their use in cancer therapy, particularly in targeted drug delivery and photothermal therapy.
Industry: They are employed in the production of electronic components, sensors, and energy storage devices.
作用机制
The mechanism of action of cobalt;palladium compounds is primarily based on their catalytic properties. Palladium’s ability to switch between different oxidation states allows it to facilitate various chemical transformations. Cobalt’s magnetic properties and ability to form stable complexes enhance the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interaction with biological molecules in medical applications .
相似化合物的比较
Similar Compounds
Cobalt;platinum: Similar to cobalt;palladium, cobalt;platinum compounds are used in catalysis and electronic applications. platinum is more expensive and less abundant than palladium.
Nickel;palladium: This compound also exhibits excellent catalytic properties, particularly in hydrogenation reactions. Nickel is less expensive than cobalt, making it a cost-effective alternative.
Cobalt;gold: Cobalt;gold compounds are used in biomedical applications due to gold’s biocompatibility and stability. gold is significantly more expensive than palladium.
Uniqueness
This compound compounds are unique due to the combination of cobalt’s magnetic properties and palladium’s catalytic abilities. This combination results in a versatile compound with applications in various fields, from catalysis to medicine. The relatively lower cost of palladium compared to platinum and gold also makes this compound an attractive option for industrial applications .
属性
CAS 编号 |
67555-14-0 |
|---|---|
分子式 |
CoPd |
分子量 |
165.35 g/mol |
IUPAC 名称 |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
InChI 键 |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


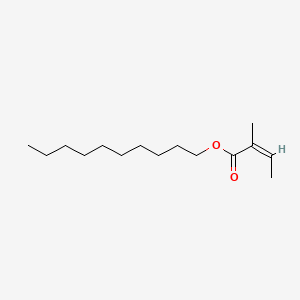
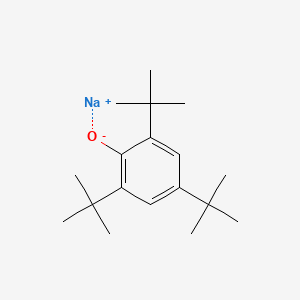
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
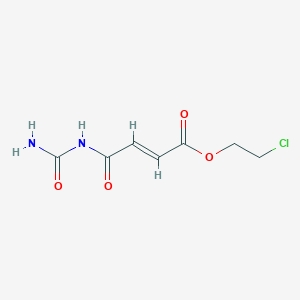



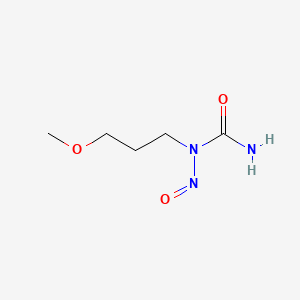
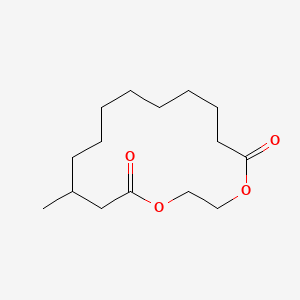
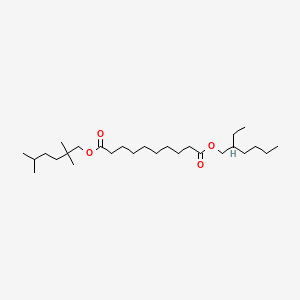
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
